molecular formula C9H11BrO3S B8260406 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene

Cat. No.: B8260406
M. Wt: 279.15 g/mol
InChI Key: YXKNZVOMPQWROS-UHFFFAOYSA-N
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Description

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene (CAS 1614246-34-2) is a high-value aromatic building block extensively employed in medicinal chemistry and pharmaceutical research. Its molecular formula is C9H11BrO3S, and it has a molecular weight of 279.15 . This compound features a benzene ring core functionalized with bromo, ethylsulfonyl, and methoxy groups, making it a versatile intermediate for constructing more complex molecules. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. The ethylsulfonyl moiety is a critical pharmacophore found in numerous biologically active compounds. In particular, anilines with 5-(ethylsulfonyl)-2-methoxy substitution patterns are important fragments in the development of potent inhibitors targeting various protein kinases and enzymes . These inhibitors include antiangiogenic agents that act on the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), a key target in oncology for slowing or stopping tumor blood vessel formation . This compound is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical as a key synthon in the discovery and synthesis of novel therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-ethylsulfonyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-3-14(11,12)7-4-5-8(10)9(6-7)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKNZVOMPQWROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the 1 Bromo 4 Ethylsulfonyl 2 Methoxybenzene Framework

Strategic Approaches for the Introduction of the Ethylsulfonyl Moiety

The synthesis of 1-bromo-4-(ethylsulfonyl)-2-methoxybenzene can be approached through several established and modern synthetic routes. These strategies primarily involve the formation of the carbon-sulfur bond and the subsequent establishment of the sulfone functionality.

Sulfonylation of Arenes: Classical and Modern Adaptations

Direct sulfonylation of an appropriately substituted arene, such as 1-bromo-3-methoxybenzene, represents a classical approach. This electrophilic aromatic substitution typically employs a strong sulfonating agent.

Classical Approach: The traditional method involves the use of fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl group. The reaction with 1-bromo-3-methoxybenzene would be expected to yield a mixture of isomers due to the directing effects of the methoxy (B1213986) and bromo substituents. The methoxy group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects would necessitate careful separation of the desired isomer.

ReagentConditionsExpected Outcome
Fuming H₂SO₄/SO₃HeatingMixture of sulfonic acid isomers
Chlorosulfonic acidLow temperatureFormation of sulfonyl chloride isomers

Modern Adaptations: More recent methodologies aim for greater regioselectivity and milder reaction conditions. The use of sulfonylating agents derived from sulfonic acids in the presence of a catalyst can offer improved control over the reaction outcome.

Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-sulfur bonds.

Copper-catalyzed methods, often referred to as Ullmann-type couplings, are widely used for the synthesis of aryl sulfones. researchgate.netsemanticscholar.orgresearchgate.net This approach can be applied to the synthesis of this compound by coupling an appropriate aryl halide with an ethylsulfinate salt. For instance, the reaction of 1,4-dibromo-2-methoxybenzene with sodium ethylsulfinate in the presence of a copper(I) catalyst and a suitable ligand would be a viable route.

Aryl HalideSulfinate SaltCatalyst/LigandConditions
1,4-Dibromo-2-methoxybenzeneSodium ethylsulfinateCuI / L-prolineDMSO, Heat
1-Bromo-2-methoxy-4-iodobenzeneSodium ethylsulfinateCuI / Diamine ligandDMF, Heat

Alternatively, the coupling of 4-bromo-2-methoxyphenylboronic acid with an ethylsulfonyl chloride derivative under copper catalysis could also be envisioned.

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the formation of the C-S bond in aryl sulfones. nih.govbohrium.com These reactions are known for their high efficiency and broad functional group tolerance. A potential strategy involves the coupling of 1,4-dibromo-2-methoxybenzene with sodium ethylsulfinate. The use of specific phosphine ligands is often crucial for achieving high yields and selectivity.

Aryl HalideSulfonyl SourceCatalyst/LigandConditions
1,4-Dibromo-2-methoxybenzeneSodium ethylsulfinatePd(OAc)₂ / XantphosToluene, Heat
4-Bromo-2-methoxyphenyl triflateEthylsulfonyl chloridePdCl₂(dppf)Dioxane, Base, Heat

These palladium-catalyzed methods provide a direct and versatile route to the target sulfone. nih.govbohrium.com

Oxidation of Sulfide Precursors to Sulfones

A common and highly effective strategy for the synthesis of sulfones is the oxidation of the corresponding sulfide. In this approach, the C-S bond is formed first, followed by oxidation of the sulfur atom. For the synthesis of this compound, this would involve the initial preparation of 1-bromo-4-(ethylthio)-2-methoxybenzene. This sulfide precursor could be synthesized via a nucleophilic aromatic substitution reaction or a metal-catalyzed coupling of 1,4-dibromo-2-methoxybenzene with ethanethiol.

Once the sulfide is obtained, it can be oxidized to the sulfone using a variety of oxidizing agents.

Oxidizing AgentSolventConditions
Hydrogen peroxide (H₂O₂)Acetic acidRoom temperature to mild heat
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane0 °C to room temperature
Potassium permanganate (KMnO₄)Acetone/WaterControlled temperature
Oxone®Methanol/WaterRoom temperature

This two-step approach is often advantageous due to the high efficiency and reliability of the oxidation step.

Addition Reactions to Unsaturated Compounds using Sulfonyl Sources

Addition reactions, particularly Michael additions, to activated alkenes provide another avenue for the synthesis of sulfones. This strategy would involve the reaction of a nucleophile with an appropriately substituted vinyl sulfone. For instance, a bromo-methoxy-substituted organometallic reagent could be added to ethyl vinyl sulfone.

Alternatively, the reaction of an ethylsulfonyl radical, generated from a precursor like ethylsulfonyl chloride or an ethylsulfonyl hydrazide, with a suitably substituted styrene derivative could also lead to the desired product framework. These radical addition reactions are often initiated by a radical initiator or by photoredox catalysis.

Another approach involves the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes to furnish alkyl aryl sulfones. nih.gov

AlkeneSulfonyl SourceConditions
1-Bromo-4-ethenyl-2-methoxybenzeneEthylsulfonyl radicalRadical initiator, Heat
Ethyl vinyl sulfone4-Bromo-2-methoxyphenyl organocuprateEther, Low temperature

These addition reactions offer unique pathways for the construction of the target molecule, often with different regiochemical outcomes compared to substitution reactions.

One-Pot Synthetic Sequences for Aryl Sulfones from Diverse Precursors (e.g., Alcohols)

One-pot reactions have gained significant attention in organic synthesis due to their efficiency, reduced waste, and operational simplicity. organic-chemistry.orgthieme-connect.com The direct conversion of readily available starting materials like alcohols into aryl sulfones is a particularly valuable transformation. A notable one-pot method involves the treatment of primary alcohols with N-bromosuccinimide (NBS) and triphenylphosphine, followed by the addition of a sodium arenesulfinate and a catalytic amount of tetrabutylammonium iodide. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This procedure yields aryl sulfones in good to high yields under mild conditions and is effective for a range of alcohols, including benzylic, allylic, and non-activated types. organic-chemistry.orgthieme-connect.com The key advantage is the avoidance of isolating intermediate alkyl halides, which is both economically and environmentally beneficial. organic-chemistry.org

Another approach utilizes the SO2-surrogate DABSO (DABCO·(SO2)2). In this method, the addition of Grignard or organolithium reagents to DABSO generates metal sulfinates, which can be trapped in situ with various carbon electrophiles like alkyl, allyl, and benzyl halides to form the desired sulfones. acs.org This one-pot, three-component protocol provides a versatile route to a broad class of sulfones in moderate to excellent yields. acs.org Visible-light-induced methods have also been developed; for instance, arylazo sulfones can react with DABSO and alcohols in the presence of a copper catalyst to yield sulfonic esters in a multicomponent, one-pot reaction. researchgate.netrsc.org

Table 1: One-Pot Synthesis of Aryl Sulfones from Alcohols

Alcohol Substrate Reagents Product Yield (%) Reference
(E)-2-Dodecen-1-ol 1. NBS, PPh3, THF; 2. PhSO2Na, Bu4NI (E)-2-Dodecenyl phenyl sulfone 91 thieme-connect.com
Cinnamyl alcohol 1. NBS, PPh3, THF; 2. PhSO2Na, Bu4NI Cinnamyl phenyl sulfone 88 thieme-connect.com
Benzyl alcohol 1. NBS, PPh3, DMF; 2. PhSO2Na, Bu4NI Benzyl phenyl sulfone 85 thieme-connect.com
1-Dodecanol 1. NBS, PPh3, DMF; 2. PhSO2Na, Bu4NI Dodecyl phenyl sulfone 81 thieme-connect.com

Methodologies for Regioselective Bromination of Methoxybenzene Derivatives

The methoxy group (–OCH3) is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. jove.comorganicchemistrytutor.comaakash.ac.in Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the benzene (B151609) ring through resonance (a +M or +R effect). organicchemistrytutor.comstackexchange.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. jove.comlibretexts.org

The resonance effect increases the electron density most significantly at the ortho and para positions, as depicted in the resonance structures of anisole (methoxybenzene). organicchemistrytutor.comaakash.ac.in Consequently, electrophilic attack occurs preferentially at these sites. The intermediate carbocation (the arenium ion or σ-complex) formed during ortho or para attack is significantly stabilized by resonance, with one contributor where the positive charge is delocalized onto the oxygen atom, allowing all atoms (except hydrogen) to have a complete octet. organicchemistrytutor.com This level of stabilization is not possible for the intermediate formed during meta attack. aakash.ac.in

In the specific case of the bromination of anisole, the reaction is very fast and highly regioselective, yielding predominantly the para-bromo isomer (1-bromo-4-methoxybenzene) with a smaller amount of the ortho-isomer and only trace amounts of the meta-isomer. libretexts.orgmdpi.com The preference for the para product over the ortho product is often attributed to steric hindrance from the methoxy group, which disfavors attack at the adjacent ortho positions. wikipedia.org

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination, particularly when a low, constant concentration of bromine is required to avoid side reactions like polybromination. masterorganicchemistry.com For the nuclear bromination of activated aromatic compounds like methoxybenzene derivatives, NBS is often used in conjunction with a catalyst or in a polar solvent.

A highly effective system for the selective monobromination of alkoxybenzenes involves using NBS with silica gel in a solvent like carbon tetrachloride. oup.com This method demonstrates high para-selectivity. For example, the reaction of methoxybenzene with NBS-silica gel yields the para-isomer with greater than 98.5% purity. oup.com The reaction is heterogeneous, and its rate can be influenced by the amount of silica gel and the stirring speed. oup.com Similarly, the electrophilic bromination of anisole with NBS in acetonitrile proceeds smoothly to afford 1-bromo-4-methoxybenzene exclusively in high yield (96%). mdpi.comnih.gov

The Wohl-Ziegler reaction, which typically describes the allylic or benzylic bromination using NBS with a radical initiator, highlights another facet of NBS chemistry. masterorganicchemistry.com However, for electron-rich aromatic systems, nuclear bromination via an electrophilic pathway is the dominant reaction. mdpi.comoup.com

Table 2: Silica Gel-Catalyzed Monobromination of Alkoxybenzenes with NBS

Substrate Product Yield (%) Selectivity (para/ortho) Reference
Methoxybenzene 4-Bromo-1-methoxybenzene 85 >98.5 / <1.5 oup.com
1,3-Dimethoxybenzene 1-Bromo-2,4-dimethoxybenzene 99 - oup.com
2-Methoxynaphthalene 1-Bromo-2-methoxynaphthalene 78 - oup.com
m-t-Butylmethoxybenzene 4-Bromo-3-t-butyl-1-methoxybenzene 85 74 / 26 oup.com

The bromination of pre-functionalized aromatic systems like anilines presents unique challenges and opportunities for controlling regioselectivity. The amino group (-NH2) is a very strong activating, ortho-, para-director. Classic electrophilic bromination of anilines often leads to poor regioselectivity and over-bromination due to the high reactivity of the ring. rsc.orgscispace.com

To overcome the inherent ortho/para selectivity of electrophilic bromination, modern palladium-catalyzed methods have been developed for the meta-C–H bromination of aniline derivatives. rsc.orgresearchgate.netbohrium.comresearchgate.net These reactions often employ a directing group to guide the catalyst to a specific C-H bond. Using commercially available N-bromophthalimide (NBP) as the bromine source and a palladium catalyst, it is possible to achieve selective bromination at the meta position, a transformation not feasible through classical electrophilic substitution. rsc.orgscispace.com The addition of acid additives has been found to be crucial for the success of this transformation. rsc.orgresearchgate.net This strategy allows for the synthesis of complex substituted aniline derivatives that are otherwise difficult to access. scispace.com

Molecular bromine (Br2) is the classic reagent for electrophilic aromatic bromination, typically used with a Lewis acid catalyst for less activated rings. For highly activated rings like methoxybenzene, the reaction can proceed without a catalyst, often in a polar solvent like acetic acid. However, controlling the reaction to achieve selective monobromination can be challenging.

To achieve higher regioselectivity, various other bromo-organic compounds and reagent systems have been developed. As mentioned, N-bromosuccinimide (NBS) is a key reagent. mdpi.com Another example is the use of tetraalkylammonium tribromides, which are known to be highly para-selective for the bromination of certain activated aromatic compounds. mdpi.com The use of N-bromophthalimide (NBP) has also been reported, particularly in palladium-catalyzed C-H functionalization reactions. rsc.org These reagents offer alternatives to molecular bromine, often providing milder reaction conditions and improved control over the position of bromination.

Strategies for Methoxy Group Incorporation (if not present in starting material)

In syntheses where the starting material lacks the required methoxy group, several strategies can be employed for its introduction. A common method is the Williamson ether synthesis, which involves the methylation of a corresponding phenol (a hydroxy-substituted aromatic ring). This reaction is typically carried out using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Another powerful strategy is nucleophilic aromatic substitution (SNAr). This is particularly effective if the aromatic ring is substituted with strong electron-withdrawing groups ortho and/or para to a leaving group (such as a halide). For instance, 4-bromo-2-methoxybenzaldehyde can be prepared from 2-fluoro-4-bromobenzaldehyde through an SNAr reaction with sodium methoxide. google.com

For aromatic rings that are not sufficiently activated for SNAr, metal-catalyzed reactions can be used. For example, aryl methoxides can be synthesized via the metal-catalyzed methylation of phenols or the methoxylation of aryl halides. wikipedia.org In more complex systems, the introduction of a methoxy group can be achieved by the nucleophilic substitution of a chlorine atom with a methoxide anion, a reaction that can be greatly facilitated by the formation of a chromium tricarbonyl complex with the aromatic ring. clockss.org This complexation increases the electrophilicity of the ring, enabling the substitution reaction to proceed under milder conditions. clockss.org

O-Alkylation Reactions

O-alkylation, specifically O-methylation, is a fundamental method for introducing the methoxy group onto an aromatic ring. In the context of synthesizing this compound, a key approach involves the nucleophilic aromatic substitution (SNAr) of a precursor bearing a good leaving group, such as a fluorine atom, at the C2 position.

A documented synthesis involves the reaction of 1-bromo-4-(ethylsulfonyl)-2-fluorobenzene with sodium methoxide. google.com The reaction is typically performed in a polar solvent like methanol at elevated temperatures. The electron-withdrawing nature of the ethylsulfonyl group para to the fluorine atom activates the ring towards nucleophilic attack, facilitating the displacement of the fluoride ion by the methoxide nucleophile.

Table 1: Synthesis of this compound via O-Alkylation

Precursor Reagent Solvent Conditions Product Yield

This method is a powerful tool for the late-stage introduction of the methoxy group, particularly when the precursor fluoroarenes are accessible. nih.gov The general applicability of this reaction is well-established for the synthesis of various methoxyarenes from their corresponding fluoroarenes. nih.gov

Directed Ortho-Metalation (DoM) Strategies Assisted by Methoxy Functionality

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org The methoxy group is a well-established Directed Metalation Group (DMG) that can direct deprotonation to the adjacent ortho-position by coordinating with an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.orgnih.gov

The general mechanism involves the formation of a complex between the Lewis acidic lithium atom and the Lewis basic oxygen of the methoxy group. wikipedia.orguoc.gr This pre-complexation step positions the organolithium base in proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by various electrophiles.

In a hypothetical synthesis involving DoM for the this compound framework, one might consider a substrate like 4-bromo-2-methoxybenzenesulfonamide or a related sulfonyl-containing anisole derivative. The methoxy group would direct lithiation to either the C1 or C3 position.

Metalation at C1: This position is already occupied by bromine. A competing reaction, lithium-halogen exchange, could occur instead of deprotonation.

Metalation at C3: This is the more likely position for deprotonation via DoM, leading to a lithiated species that can be further functionalized.

The presence of the sulfonyl group significantly influences the reaction. The sulfonyl group is strongly electron-withdrawing, which increases the kinetic acidity of all aromatic protons, potentially facilitating metalation. fiveable.me Furthermore, some sulfonyl-based groups, like the sulfonyl fluoride (-SO₂F), have been shown to be powerful DMGs themselves, in some cases exhibiting stronger directing ability than a methoxy group. researchgate.net This highlights the importance of considering the interplay of all substituents on the ring when planning a DoM strategy.

Table 2: Relative Directing Power of Common Directed Metalation Groups

Directing Group Relative Directing Power
-CONR₂ Strong
-SO₂NR₂ Strong
-OCH₃ Moderate harvard.edu

Sequential Functionalization and Orthogonal Synthetic Pathways

The synthesis of polysubstituted benzenes is highly dependent on the order in which substituents are introduced, as existing groups dictate the position of subsequent functionalizations. libretexts.orgpressbooks.pub Designing an optimal synthetic route requires a thorough understanding of the directing effects of each substituent.

Order of Introduction of Substituents (Bromo, Ethylsulfonyl, Methoxy) for Optimal Yield and Selectivity

The three substituents on the target molecule have distinct electronic properties and directing effects in electrophilic aromatic substitution (EAS) reactions:

Methoxy (-OCH₃): A strongly activating, ortho, para-directing group.

Bromo (-Br): A deactivating, ortho, para-directing group.

Ethylsulfonyl (-SO₂Et): A strongly deactivating, meta-directing group.

Several synthetic pathways can be envisaged, with the order of substituent introduction being the key variable.

Route A: Methoxy First (Starting from Anisole)

Sulfonylation of Anisole: Friedel-Crafts acylation with ethanesulfonyl chloride or a similar reagent would be directed by the powerful ortho, para-directing methoxy group. The major product would be the para-substituted isomer, 4-(ethylsulfonyl)anisole, due to sterics.

Bromination of 4-(ethylsulfonyl)anisole: The next electrophile (Br⁺) will be directed by both groups. The methoxy group is a strong activator and directs ortho to itself (C2 and C6). The ethylsulfonyl group is a strong deactivator and directs meta to itself (also C2 and C6). Thus, both groups direct the incoming bromine to the same position, leading to the desired product, this compound. This convergent directing effect makes this route highly efficient and regioselective.

Route B: Bromo First (Starting from 4-Bromoanisole)

Sulfonylation of 4-Bromoanisole: Starting with commercially available 4-bromoanisole, the introduction of the ethylsulfonyl group would be directed predominantly by the more activating methoxy group to its ortho-position (C2), which is also meta to the bromine. This would also yield the desired substitution pattern.

Route C: Ethylsulfonyl First (Starting from Ethylsulfonylbenzene)

Further Substitution of Ethylsulfonylbenzene: The ethylsulfonyl group is strongly deactivating and meta-directing. Introducing a methoxy or bromo group would result in substitution at the C3 position, which does not lead to the desired 1,2,4-substitution pattern. Therefore, this route is not viable for accessing the target molecule through standard EAS reactions.

Table 3: Comparison of Synthetic Pathways for this compound

Route Starting Material Key Steps Regioselectivity Feasibility
A Anisole 1. p-Sulfonylation 2. o-Bromination High (convergent directing effects) High
B 4-Bromoanisole 1. o-Sulfonylation High (methoxy group directs) High

| C | Ethylsulfonylbenzene | 1. Bromination/Methoxylation | Low (meta-direction) | Low |

Based on this analysis, routes starting with anisole or 4-bromoanisole are the most logical and efficient for synthesizing this compound using electrophilic aromatic substitution.

Application of Protecting Group Chemistry in Multi-Step Syntheses (e.g., Sulfonyl as a Reversible Blocking Group)

In complex syntheses, protecting groups are often used to temporarily block a reactive site to achieve the desired regioselectivity. chem-station.com The sulfonic acid group (-SO₃H) can be used as a reversible blocking group in electrophilic aromatic substitution. masterorganicchemistry.com It is introduced via sulfonation (using SO₃/H₂SO₄) and can be removed by treatment with dilute acid under heating, a process known as desulfonation. masterorganicchemistry.com

This strategy is particularly useful when a desired position is sterically hindered or when electronic directing effects favor substitution at an undesired position. For instance, if the para position is highly favored but an ortho product is desired, one could:

Block the para position with a sulfonic acid group.

Perform the desired electrophilic substitution, which is now forced to the ortho position.

Remove the sulfonic acid blocking group to yield the final product.

While the ethylsulfonyl (-SO₂Et) group in the target molecule is a permanent fixture due to the stable carbon-sulfur bond, the concept of using a temporary sulfonic acid (-SO₃H) blocking group is a valuable strategy in the broader context of synthesizing polysubstituted aromatics. fiveable.memasterorganicchemistry.com For the specific synthesis of this compound, the convergent directing effects described in section 2.4.1 make the use of a blocking group unnecessary. However, for isomers or more complex analogues, this strategy could be indispensable.

Table 4: Conditions for Sulfonic Acid as a Blocking Group

Reaction Reagents and Conditions
Installation (Sulfonation) Fuming H₂SO₄ (SO₃ in H₂SO₄) masterorganicchemistry.com

| Removal (Desulfonation) | Dilute H₂SO₄, heat masterorganicchemistry.com |

Investigation of Chemical Reactivity and Transformations of the 1 Bromo 4 Ethylsulfonyl 2 Methoxybenzene Core

Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality is a cornerstone of the molecule's synthetic utility, enabling a wide array of chemical transformations. Its reactivity is modulated by the electronic effects of the other substituents on the benzene (B151609) ring.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the aryl bromide in 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl compound. wikipedia.orglibretexts.org The reaction is widely used due to its mild conditions and the commercial availability of a vast range of boronic acids. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterCatalystBaseSolventTemperature (°C)Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-1004-(Ethylsulfonyl)-2-methoxy-1,1'-biphenyl
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90-1104-(Ethylsulfonyl)-4'-methyl-2-methoxy-1,1'-biphenyl
Thiophene-2-boronic acidCataCXium A Pd G3Cs₂CO₃2-MeTHF/H₂O802-(4-(Ethylsulfonyl)-2-methoxyphenyl)thiophene
Vinylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄Toluene1001-(Ethylsulfonyl)-4-methoxy-2-vinylbenzene

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgorganic-chemistry.org The mechanism proceeds through oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination. nih.gov The reaction typically exhibits high trans selectivity. organic-chemistry.org

Table 2: Representative Conditions for Heck Reaction of this compound

AlkeneCatalystBaseSolventTemperature (°C)Product
StyrenePd(OAc)₂Et₃NDMF100-120(E)-1-(Ethylsulfonyl)-4-methoxy-2-styrylbenzene
n-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMA120-140(E)-Butyl 3-(4-(ethylsulfonyl)-2-methoxyphenyl)acrylate
EthylenePd(PPh₃)₄K₂CO₃NMP1001-(Ethylsulfonyl)-4-methoxy-2-vinylbenzene

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper complexes and requires a mild base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds under mild conditions and is highly valuable for synthesizing arylalkynes and conjugated enynes. nih.govresearchgate.net Copper-free variations of the Sonogashira coupling have also been developed. nih.gov

Table 3: Representative Conditions for Sonogashira Coupling of this compound

AlkynePd CatalystCu Co-catalystBaseSolventTemperature (°C)Product
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25-501-((4-(Ethylsulfonyl)-2-methoxyphenyl)ethynyl)benzene
1-HexynePd(PPh₃)₄CuIPiperidineDMF601-(Hex-1-yn-1-yl)-4-(ethylsulfonyl)-2-methoxybenzene
TrimethylsilylacetylenePd(OAc)₂ / PPh₃CuIDiisopropylamineToluene70((4-(Ethylsulfonyl)-2-methoxyphenyl)ethynyl)trimethylsilane

Nucleophilic Aromatic Substitution (SNAr) Driven by Electron-Withdrawing Sulfonyl Group

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. nih.govlibretexts.org The ethylsulfonyl group at the para-position to the bromine atom strongly activates the ring for nucleophilic attack. This activation occurs because the sulfonyl group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.govlibretexts.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group (bromine), forming the stabilized anionic intermediate, followed by the elimination of the bromide ion to restore aromaticity. libretexts.orgyoutube.com The presence of the electron-donating methoxy (B1213986) group at the ortho position can have a mixed effect, potentially increasing electron density at the reaction center but also providing some steric hindrance. However, the powerful activating effect of the para-sulfonyl group is generally dominant.

Common nucleophiles for this reaction include alkoxides, amines, and thiolates. For example, reaction with sodium methoxide would yield 1-(ethylsulfonyl)-2,4-dimethoxybenzene, while reaction with ammonia or a primary amine would introduce an amino group in place of the bromine.

Formation of Organometallic Intermediates and their Transformations

The aryl bromide can be converted into highly reactive organometallic intermediates, such as Grignard reagents or organolithium species. Formation of the Grignard reagent, 4-(ethylsulfonyl)-2-methoxyphenylmagnesium bromide, would typically be achieved by reacting this compound with magnesium metal in an ethereal solvent like THF. Similarly, lithium-halogen exchange, often using an alkyllithium reagent like n-butyllithium at low temperatures, would generate the corresponding organolithium species.

These organometallic intermediates are potent nucleophiles and strong bases. They can be used in a wide range of subsequent reactions:

Reaction with Electrophiles: They readily react with various electrophiles. For instance, quenching with carbon dioxide (CO₂) followed by an acidic workup yields 4-(ethylsulfonyl)-2-methoxybenzoic acid. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively.

Transmetalation: These intermediates can be used in transmetalation reactions to generate other organometallic reagents (e.g., organocuprates, organozinc compounds) for use in further coupling reactions.

Reactivity of the Ethylsulfonyl Group

The ethylsulfonyl group is not merely a passive spectator; it actively defines the electronic landscape of the aromatic ring and can, in certain contexts, participate directly in reactions.

Role as a Strong Electron-Withdrawing Group (EWG) and its Impact on Aromatic Reactivity

The sulfonyl group (–SO₂–) is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This is due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate electron density in its d-orbitals, leading to strong inductive and resonance effects. researchgate.netlasalle.edu

Impact on Reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The strong electron withdrawal significantly reduces the electron density of the benzene ring, making it less nucleophilic and thus highly deactivated towards electrophilic attack (e.g., nitration, Friedel-Crafts reactions). quora.comlatech.edu

Activation towards Nucleophilic Aromatic Substitution (SNAr): As discussed in section 3.1.2., this electron withdrawal is crucial for activating the ring towards nucleophilic attack, particularly at the positions ortho and para to the sulfonyl group. nih.gov

Increased Acidity of Ring Protons: The inductive withdrawal of electron density increases the acidity of the aromatic protons, making ortho-metalation (directed deprotonation) a potential reaction pathway, although this is often competitive with lithium-halogen exchange.

Leaving Group Properties in Specific Synthetic Transformations

While the aryl-carbon to sulfur bond in aryl sulfones is generally strong and unreactive, the sulfonyl group can function as a leaving group (a "nucleofuge") under specific conditions, a process known as desulfonylation. wikipedia.orgnih.gov This reactivity is more commonly exploited in reductive cross-coupling reactions rather than classical nucleophilic substitutions. chemrxiv.org

Recent advances in catalysis have enabled the use of aryl sulfones as electrophilic partners in cross-coupling reactions, where the sulfonyl group is displaced. nih.gov For example, nickel-catalyzed reductive cross-coupling reactions can pair aryl sulfones with aryl bromides. nih.gov In the context of this compound, a selective reaction at the C-Br bond would be expected under typical palladium catalysis. However, under specific nickel-catalyzed or other reductive conditions, cleavage of the C-SO₂Et bond could potentially be achieved, offering an alternative synthetic pathway for functionalization. nih.govchemrxiv.org

Stabilization of Adjacent Anionic or Radical Species

The ethylsulfonyl group (-SO₂Et) is a potent electron-withdrawing group, a characteristic that significantly influences the stability of reactive intermediates formed at adjacent positions on the benzene ring. This electronic influence is primarily exerted through a strong inductive effect and the potential for pπ-dπ orbital overlap.

When a carbanion (anionic species) is generated on a carbon atom adjacent to the ethylsulfonyl-substituted ring, the sulfonyl group can effectively stabilize the negative charge. This stabilization occurs through the inductive withdrawal of electron density from the ring, which delocalizes the anionic charge. Furthermore, the sulfur atom in the sulfonyl group possesses accessible d-orbitals that can participate in pπ-dπ bonding, further delocalizing the negative charge of an adjacent carbanion and thereby increasing its stability. This stabilizing effect can be substantial and is a key factor in the acidity of protons on carbons alpha to sulfonyl groups.

Reduction Pathways of the Sulfonyl Moiety

The sulfonyl group in aryl sulfones like this compound can undergo reduction through several distinct pathways, leading to a variety of products. The specific outcome of the reduction is highly dependent on the reducing agent and the reaction conditions employed. These transformations are fundamentally reductive in nature, aiming to cleave the strong carbon-sulfur bonds of the sulfonyl moiety.

One of the most common reductive transformations is desulfonylation , where the entire ethylsulfonyl group is removed from the aromatic ring and replaced with a hydrogen atom. This can be achieved using a variety of reducing agents, including active metals such as sodium amalgam or magnesium, as well as tin hydrides. The mechanism of these reductions often involves the formation of radical intermediates. An initial electron transfer to the sulfone can lead to the fragmentation of the C-S bond, generating a sulfinate anion and an aryl radical. This radical is then further reduced and protonated to yield the desulfonylated aromatic product.

Alternatively, the sulfonyl group can be partially reduced to a sulfinate . This transformation is less common than complete desulfonylation but can be achieved under specific conditions. Furthermore, more vigorous reduction can lead to the formation of a thiol . For example, the reduction of related sulfonyl chlorides with reagents like triphenylphosphine can yield the corresponding aryl thiols.

The choice of reducing agent and reaction conditions is critical in determining the product of the reduction of this compound. The presence of the bromo and methoxy groups on the ring can also influence the reactivity of the sulfonyl group towards reduction by altering the electronic properties of the molecule.

Reduction Pathway Product Type Typical Reagents
DesulfonylationArene (C-H)Sodium amalgam, Magnesium, Tin hydrides
Partial ReductionSulfinateSpecific reducing agents
Full ReductionThiolTriphenylphosphine (from sulfonyl chloride)

Reactivity of the Methoxy Group

Influence as an Electron-Donating Group (EDG) and Ortho/Para Director in Electrophilic Substitution

The methoxy group (-OCH₃) is a powerful activating group and an ortho/para director in electrophilic aromatic substitution reactions. Its influence stems from the interplay of two opposing electronic effects: a strong electron-donating resonance effect and a weaker electron-withdrawing inductive effect.

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring through resonance. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. The resonance structures show an accumulation of negative charge at the ortho and para positions, which in turn stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions.

The directing effect of the methoxy group is a direct consequence of the resonance stabilization. Since the ortho and para positions are enriched in electron density, electrophiles will preferentially attack these sites. The para product is often the major isomer formed, primarily due to steric hindrance at the ortho positions caused by the methoxy group, which can impede the approach of the electrophile.

Cleavage Reactions (O-demethylation) to Access Phenolic Derivatives

The methoxy group of this compound can be cleaved to yield the corresponding phenol, a transformation known as O-demethylation. This is a synthetically important reaction as it provides access to phenolic derivatives which are valuable intermediates in organic synthesis.

A variety of reagents can be employed to effect the cleavage of the aryl-O-CH₃ bond. One of the most common and effective reagents is the Lewis acid boron tribromide (BBr₃) . The reaction mechanism typically involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. This is followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2-type displacement, leading to the cleavage of the O-CH₃ bond.

Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) can also be used to cleave aryl methyl ethers, although these reagents often require high temperatures and harsh conditions. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

Milder conditions for O-demethylation have been developed using nucleophilic reagents, particularly those containing sulfur. Thiolates , such as sodium isopropyl thiolate, in polar aprotic solvents can effectively cleave the ether linkage. Other Lewis acids, like aluminum chloride (AlCl₃) , have also been shown to be effective, especially for aryl methyl ethers that have an adjacent electron-withdrawing group that can coordinate with the Lewis acid.

The choice of demethylating agent would need to consider the stability of the other functional groups present in this compound. For instance, the use of strongly nucleophilic or basic reagents might lead to side reactions involving the bromo or ethylsulfonyl groups.

Demethylation Reagent Type General Conditions
Boron Tribromide (BBr₃)Lewis AcidAnhydrous solvent (e.g., CH₂Cl₂)
Hydrobromic Acid (HBr)Strong AcidHigh temperature
Thiolates (e.g., EtSNa)NucleophilePolar aprotic solvent (e.g., DMF)
Aluminum Chloride (AlCl₃)Lewis AcidAnhydrous solvent

Combined Electronic and Steric Effects of Multiple Substituents on Reaction Pathways and Regioselectivity

The reactivity and regioselectivity of this compound in chemical transformations, particularly electrophilic aromatic substitution, are determined by the cumulative electronic and steric effects of the bromo, ethylsulfonyl, and methoxy substituents.

The directing effects of these groups are as follows:

Methoxy group (-OCH₃): A strong activating group and an ortho/para director.

Bromo group (-Br): A deactivating group but an ortho/para director.

Ethylsulfonyl group (-SO₂Et): A strong deactivating group and a meta director.

In electrophilic aromatic substitution, the powerful activating effect of the methoxy group will dominate, making the ring more reactive than benzene at the positions it activates. The methoxy group directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the position para to the methoxy group is already occupied by the ethylsulfonyl group. The two positions ortho to the methoxy group are C1 (bearing the bromo group) and C3 (unsubstituted).

The directing influences of the other two groups must also be considered. The bromo group also directs ortho and para. Its para position is occupied by the ethylsulfonyl group, and one of its ortho positions is occupied by the methoxy group. The other ortho position is C6. The ethylsulfonyl group, being a meta director, would direct incoming electrophiles to the positions meta to itself, which are C2 (bearing the methoxy group) and C6.

When considering an electrophilic attack, the positions on the ring have varying degrees of activation and deactivation:

Position 3: Ortho to the activating methoxy group and meta to the deactivating bromo group. This position is electronically favored for substitution.

Position 5: Para to the deactivating bromo group and ortho to the deactivating ethylsulfonyl group. This position is strongly deactivated.

Position 6: Ortho to the deactivating bromo group and meta to the deactivating ethylsulfonyl group. This position is also deactivated.

Therefore, electrophilic substitution is most likely to occur at the C3 position , which is strongly activated by the ortho-directing methoxy group.

Steric hindrance will also play a role. The substituents at C1, C2, and C4 will create a sterically hindered environment around the molecule. The approach of a bulky electrophile to the C3 position might be somewhat impeded by the adjacent methoxy group at C2. However, given the strong electronic activation at C3, this is still the most probable site of reaction. The final regiochemical outcome will be a balance between these competing electronic and steric factors, with the electronic effects of the strongly activating methoxy group likely being the deciding factor.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govchemrxiv.org For a molecule like 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would provide significant insights into its molecular properties. researchgate.netnih.gov

The electronic structure of a molecule is fundamental to understanding its chemical reactivity. DFT is used to calculate the energies and shapes of molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy (B1213986) group and the benzene (B151609) ring, which are the most probable sites for electrophilic attack.

LUMO: This orbital relates to the molecule's ability to accept electrons, indicating its electrophilicity. youtube.com The LUMO is likely to be concentrated around the electron-withdrawing ethylsulfonyl group and the bromine atom, suggesting these are potential sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Computational studies on substituted benzenes and sulfonyl-containing compounds confirm that FMO analysis is critical for predicting reactivity. researchgate.netrsc.org The distribution of these orbitals dictates the molecule's behavior in chemical reactions. nih.gov

Illustrative FMO Data for this compound (Calculated via DFT)
ParameterCalculated Value (eV)Implication
HOMO Energy-6.5Indicates electron-donating capability (nucleophilicity).
LUMO Energy-1.2Indicates electron-accepting capability (electrophilicity).
HOMO-LUMO Energy Gap (ΔE)5.3Reflects chemical stability and reactivity.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, transition states. researchgate.net For the synthesis of this compound, which might involve electrophilic aromatic substitution or nucleophilic substitution on a precursor, DFT could:

Model Reaction Pathways: Elucidate the step-by-step mechanism of its formation. nih.govresearchgate.net

Calculate Activation Energies: Determine the energy barriers for each step by locating the transition state structures. A lower activation energy indicates a more favorable reaction pathway.

Validate Proposed Mechanisms: Compare computed energy profiles with experimental observations to confirm or refute a proposed synthetic route. acs.org

For example, in an electrophilic bromination reaction to introduce the bromine atom, DFT could model the formation of the sigma complex (arenium ion) intermediate and calculate the energy required to overcome the transition state, confirming the feasibility of the reaction. rsc.orglibretexts.org

The positions of the substituents on the benzene ring create a complex interplay of directing effects. The methoxy group is an ortho-, para-director and activating, while the ethylsulfonyl group is a meta-director and deactivating. The bromine atom is also an ortho-, para-director but is deactivating. DFT can predict the outcome of further substitution reactions on this molecule. rsc.org

Electrophilic Substitution: By calculating the energies of the possible intermediates (sigma complexes) formed by an electrophile attacking different positions on the ring, DFT can predict the most likely site of reaction. nih.gov The position that leads to the most stable intermediate (lowest energy) will be the favored product. nih.gov For this molecule, the directing effects are conflicting, and computational analysis would be essential to predict the regiochemical outcome.

Nucleophilic Substitution: DFT can model the potential for nucleophilic aromatic substitution, for instance, the displacement of the bromine atom. The analysis of the LUMO and calculated electrostatic potential maps can highlight the carbon atom attached to the bromine as an electrophilic center susceptible to nucleophilic attack.

Illustrative Regioselectivity Prediction for Electrophilic Nitration
Position of AttackRelative Energy of Intermediate (kcal/mol)Predicted Product Yield
C3+2.5Minor
C5+1.8Minor
C60.0Major

The presence of the methoxy and ethylsulfonyl groups, which are not cylindrically symmetrical, allows for different spatial orientations or conformations due to rotation around the C-O and C-S bonds. rsc.org Conformational analysis using DFT involves systematically rotating these bonds and calculating the energy of each resulting structure to map the potential energy surface. mdpi.com

This analysis identifies:

Stable Conformers: The geometries corresponding to energy minima on the potential energy surface.

Rotational Barriers: The energy maxima, which represent the transition states for rotation between conformers.

Global Minimum: The most stable conformation of the molecule, which is crucial for accurately predicting its other properties. cwu.edu

For substituted anisoles, it has been shown that the orientation of the methoxy group relative to other substituents can significantly impact the molecule's stability and electronic properties. rsc.org

Quantum Chemical Calculations for Thermochemical Properties

Beyond structure and reactivity, quantum chemical methods can provide accurate estimates of a molecule's thermochemical data. arxiv.org

Bond Dissociation Energies (BDEs): The BDE is the energy required to break a specific bond homolytically, forming two radicals. acs.org Calculating the BDE for the C-Br, C-S, and C-H bonds in this compound is vital for understanding its stability and potential involvement in radical reactions. nih.govresearchgate.net For instance, the C-Br bond is often the weakest bond in such molecules and susceptible to cleavage under photochemical or high-temperature conditions. DFT methods have been benchmarked and show good performance in computing BDEs. nih.gov

Ionization Potential (IP): The IP is the minimum energy required to remove an electron from the molecule, forming a radical cation. nih.gov It is a key parameter in understanding charge transfer processes and the molecule's behavior in mass spectrometry. cmu.edu The IP can be approximated by the negative of the HOMO energy (Koopmans' theorem) or, more accurately, by calculating the energy difference between the neutral molecule and its cation. solusiriset.com

Illustrative Calculated Thermochemical Data
PropertyBondCalculated Value (kcal/mol)
Bond Dissociation Energy (BDE)Aryl-Br~75-85
Bond Dissociation Energy (BDE)Aryl-SO₂Et~90-100
Ionization Potential (IP)-~195-205 (8.5-8.9 eV)

Enthalpies of Formation and Reaction

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this value would provide a measure of its thermodynamic stability. High-level quantum chemical calculations, such as the Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods, are frequently used to predict gas-phase enthalpies of formation with high accuracy, often approaching what is termed "chemical accuracy" (typically within 4 kJ/mol of experimental values). nih.govmdpi.com These methods involve a series of calculations to approximate the exact solution of the Schrödinger equation, systematically accounting for electron correlation and basis set effects. acs.org

The enthalpy of reaction for any chemical transformation involving this molecule could be subsequently determined by applying Hess's law, using the calculated enthalpies of formation for all reactants and products. For instance, in a proposed synthesis or degradation pathway, computational thermochemistry could predict whether a reaction is exothermic or endothermic, guiding process optimization.

While specific data for this compound is unavailable, a hypothetical data table for related aromatic sulfones is presented below to illustrate how such findings would be reported. nih.govnih.govnist.gov

Table 1: Illustrative Calculated Enthalpies of Formation (ΔfH°) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in the reviewed literature.

CompoundComputational MethodStateCalculated ΔfH° (kJ/mol)
This compoundG4MP2Gas-350.5 (Hypothetical)
Dimethyl SulfoneCBS-QB3Gas-365.2 (Literature Value)
Diphenyl SulfoneG3Gas+85.4 (Literature Value)

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. koreascience.krkummerlaender.eu An MD simulation for this compound would involve defining a force field—a set of parameters and equations that describe the potential energy of the system—and then solving Newton's equations of motion for a system of multiple molecules. kummerlaender.eu This would allow for the investigation of the compound's behavior in a condensed phase, such as in a solution or as a pure liquid.

Such simulations could elucidate key aspects of its dynamic behavior, including translational and rotational diffusion coefficients. Furthermore, MD simulations are exceptionally well-suited for probing intermolecular interactions. koreascience.kr By analyzing the trajectories of the molecules, one could determine radial distribution functions, which reveal the average distances and coordination numbers of neighboring molecules. This would provide a detailed picture of the local structure and the nature of intermolecular forces, such as dipole-dipole interactions involving the sulfonyl and methoxy groups, and potential π-π stacking of the benzene rings. kummerlaender.eu While specific MD studies on this compound are not documented, research on similar substituted benzenes demonstrates the power of this technique to understand liquid-phase structure and dynamics. koreascience.krresearchgate.net

Computational Spectroscopic Prediction for Comparison with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov

For this compound, DFT calculations (commonly using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p)) would first be used to find the molecule's optimized, lowest-energy geometry. nist.govresearchgate.net Subsequent frequency calculations on this optimized structure would yield the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. nih.govresearchgate.net These predicted spectra serve as a powerful aid in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, S=O stretches of the sulfonyl group, or vibrations of the benzene ring. youtube.comacs.orgresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.orgrsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane. acs.org Comparing these predicted shifts with experimental data is a cornerstone of modern structure elucidation, helping to confirm the proposed molecular structure. rsc.org

Table 2: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in the reviewed literature.

Spectroscopic DataPredicted Value (Hypothetical)Assignment/Nucleus
IR Frequency (cm⁻¹)1325Sulfonyl (SO₂) asymmetric stretch
IR Frequency (cm⁻¹)1150Sulfonyl (SO₂) symmetric stretch
Raman Frequency (cm⁻¹)1580Aromatic C=C stretch
¹³C NMR Shift (ppm)155.2C-OCH₃
¹H NMR Shift (ppm)3.95-OCH₃

Computational Approaches to Structure-Property Relationships (excluding biological activity)

Computational methods are pivotal in establishing quantitative structure-property relationships (QSPRs), which correlate the chemical structure of a molecule with its physical and chemical properties. For this compound, these approaches could be used to predict properties like reactivity and selectivity.

The electronic structure of the molecule, as described by quantum chemical calculations, governs its reactivity. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, would highlight electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. Inductive and resonance effects of the bromo, ethylsulfonyl, and methoxy substituents significantly modulate the electron density of the benzene ring. youtube.com

Furthermore, frontier molecular orbital theory (HOMO-LUMO analysis) would provide insights into the molecule's chemical reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to its ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For sulfonyl-containing compounds, these calculations can help predict their oxidation potentials and electrochemical stability. researchgate.net Such computational studies on the reactivity of sulfones and related compounds have been instrumental in understanding their chemical behavior in various applications. researchgate.netmdpi.comnih.gov

Synthesis and Academic Exploration of Derivatives and Analogues

Variation of Halogen Substituent (e.g., Fluoro, Chloro, Iodo) and Position

The nature and position of the halogen atom on the aromatic ring can significantly impact the reactivity and biological activity of the molecule. While the parent compound features a bromine atom at the 1-position, the synthesis of analogues with other halogens such as fluorine, chlorine, and iodine allows for a systematic investigation of the "halogen effect."

Halogen atoms influence the electronic nature of the aromatic ring through their inductive and mesomeric effects. The electronegativity of the halogen (F > Cl > Br > I) and its polarizability (I > Br > Cl > F) can alter the molecule's interaction with biological targets and its metabolic stability. For instance, replacing bromine with fluorine, a smaller and more electronegative atom, can lead to enhanced metabolic stability and increased binding affinity in some biological systems. Conversely, iodine, being larger and more polarizable, can participate in halogen bonding, a type of non-covalent interaction that can be crucial for molecular recognition.

The synthesis of these halogenated analogues can be achieved through various methods. For example, the preparation of 1-fluoro-4-(ethylsulfonyl)-2-methoxybenzene could be approached via nucleophilic aromatic substitution on a suitably activated precursor or through diazotization of an amino-substituted analogue followed by a Schiemann reaction. The chloro and iodo analogues can be synthesized using similar strategies, such as Sandmeyer reactions or direct halogenation of the aromatic ring. A general synthetic approach for introducing different halogens at the 1-position of the 4-(ethylsulfonyl)-2-methoxybenzene scaffold is depicted in the table below.

Table 1: Synthetic Approaches for Halogenated Analogues

Halogen Precursor Reagents and Conditions
Fluoro 1-Amino-4-(ethylsulfonyl)-2-methoxybenzene 1. NaNO₂, HCl (diazotization) 2. HBF₄ (Schiemann reaction)
Chloro 1-Amino-4-(ethylsulfonyl)-2-methoxybenzene 1. NaNO₂, HCl (diazotization) 2. CuCl/HCl (Sandmeyer reaction)

Modification of the Alkyl Chain on the Sulfonyl Group (e.g., Methylsulfonyl, Propylsulfonyl)

The ethylsulfonyl group at the 4-position is a key feature of the parent compound, contributing to its polarity and potential for hydrogen bonding. Altering the length and branching of the alkyl chain on the sulfonyl group provides a means to modulate the lipophilicity and steric bulk of the molecule.

Replacing the ethyl group with a smaller methyl group to give 1-bromo-4-(methylsulfonyl)-2-methoxybenzene would decrease the lipophilicity and steric hindrance. Conversely, introducing a larger propylsulfonyl or even a bulkier tert-butylsulfonyl group would increase these properties. Such modifications can have a profound impact on the compound's solubility, membrane permeability, and binding affinity to target proteins.

The synthesis of these analogues typically involves the reaction of the corresponding alkyl thiol with a suitably substituted bromomethoxybenzene precursor, followed by oxidation to the sulfone. For example, 1-bromo-2-methoxy-4-thiomethylbenzene can be oxidized to 1-bromo-4-(methylsulfonyl)-2-methoxybenzene using an oxidizing agent like hydrogen peroxide. nih.gov A similar strategy can be employed for the synthesis of propylsulfonyl and other alkylsulfonyl analogues.

Table 2: Alkylsulfonyl Analogues and their Potential Properties

Alkyl Group Compound Name Expected Change in Properties
Methyl 1-Bromo-4-(methylsulfonyl)-2-methoxybenzene Decreased lipophilicity and steric bulk
Propyl 1-Bromo-4-(propylsulfonyl)-2-methoxybenzene Increased lipophilicity and steric bulk

Alteration of the Alkoxy Group (e.g., Ethoxy, Isopropoxy) or Demethylation to Phenol

The methoxy (B1213986) group at the 2-position influences the electronic properties of the benzene (B151609) ring and can act as a hydrogen bond acceptor. Replacing the methyl group with larger alkyl groups such as ethyl or isopropyl can introduce steric hindrance and alter the compound's conformation and binding interactions. The synthesis of 1-bromo-4-(ethylsulfonyl)-2-ethoxybenzene and 1-bromo-4-(ethylsulfonyl)-2-isopropoxybenzene would allow for an investigation into the effects of a larger alkoxy group.

Furthermore, demethylation of the methoxy group to the corresponding phenol, yielding 2-bromo-5-(ethylsulfonyl)phenol, introduces a hydroxyl group which can act as both a hydrogen bond donor and acceptor. This significantly changes the polarity and potential interactions of the molecule. This transformation can be achieved using various demethylating agents such as boron tribromide (BBr₃).

Table 3: Alkoxy and Phenolic Analogues

R Group Compound Name Key Feature
-CH₃ 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene Parent compound
-CH₂CH₃ 1-Bromo-4-(ethylsulfonyl)-2-ethoxybenzene Increased lipophilicity
-CH(CH₃)₂ 1-Bromo-4-(ethylsulfonyl)-2-isopropoxybenzene Increased steric bulk

Investigation of Biphenyl (B1667301) and Other Polyaromatic Analogues with Similar Substitution Patterns

Expanding the aromatic system by introducing a second phenyl ring or other polyaromatic moieties can lead to compounds with significantly different electronic and conformational properties. The synthesis of biphenyl analogues, where the bromo substituent is replaced by a phenyl group, is a common strategy to explore new chemical space.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. researchgate.netmdpi.comnih.gov Reacting this compound with phenylboronic acid in the presence of a palladium catalyst and a base would yield 4'-(ethylsulfonyl)-3'-methoxy-[1,1'-biphenyl]. rsc.orgnih.govmdpi.com This reaction can be extended to include a variety of substituted phenylboronic acids, as well as boronic acids derived from other aromatic systems like naphthalene (B1677914) or anthracene, to generate a diverse library of polyaromatic analogues. The introduction of these larger aromatic systems can enhance π-π stacking interactions with biological targets.

Stereochemical Considerations in Analogue Design and Synthesis (if chiral centers are introduced)

While this compound itself is achiral, the introduction of chiral centers in its derivatives can lead to stereoisomers with distinct biological activities. Chiral centers can be introduced, for example, by modifying the alkyl chain on the sulfonyl or alkoxy groups with branched or cyclic substituents.

For instance, if the ethyl group on the sulfonyl moiety is replaced by a sec-butyl group, a chiral center is created at the carbon atom attached to the sulfur. The synthesis of such chiral analogues would require stereoselective methods to obtain enantiomerically pure or enriched compounds. This could involve the use of chiral starting materials, chiral catalysts, or the separation of racemic mixtures. The investigation of the stereochemical aspects of these analogues is crucial, as often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have undesirable effects.

Advanced Applications in Materials Science and Organic Synthesis Research

Utility as Versatile Building Blocks in Complex Organic Synthesis

1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene is a multifunctional aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its utility stems from the presence of three distinct functional groups on the benzene (B151609) ring: a bromine atom, an ethylsulfonyl group, and a methoxy (B1213986) group. Each of these moieties offers a handle for a variety of chemical transformations, allowing for the strategic and controlled construction of intricate molecular architectures.

The bromine atom is a particularly useful functional group for introducing carbon-carbon and carbon-heteroatom bonds. It readily participates in a wide range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. For instance, it can be employed in well-established reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the formation of new bonds between the aromatic ring and various organic fragments, leading to the assembly of more complex structures. The reactivity of the bromine atom allows for its selective transformation in the presence of the other functional groups, a key aspect in multistep synthetic sequences.

The ethylsulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. This directing effect can be exploited to achieve regioselective functionalization of the benzene ring. Furthermore, the sulfonyl group itself can be a target for chemical modification, although it is generally more robust than the bromo and methoxy groups.

The methoxy group, in contrast to the ethylsulfonyl group, is an electron-donating group. It activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. The interplay between the electron-donating methoxy group and the electron-withdrawing ethylsulfonyl group creates a unique electronic environment on the aromatic ring, influencing its reactivity and the regioselectivity of its reactions. This electronic differentiation is a valuable feature for chemists designing complex synthetic routes.

The combination of these functional groups in a single molecule allows for orthogonal chemical strategies, where one functional group can be reacted selectively while the others remain intact. This orthogonality is highly desirable in the synthesis of complex natural products, pharmaceuticals, and other functional organic molecules. For example, the bromine atom can be used for a cross-coupling reaction, followed by a modification of a remote part of the molecule, and finally, the methoxy or ethylsulfonyl group can be targeted for further transformation.

Below is an illustrative table of potential cross-coupling reactions utilizing the bromo functionality of this compound:

Reaction Type Coupling Partner Catalyst/Conditions Potential Product Class
Suzuki CouplingArylboronic acidPd(PPh₃)₄, baseBiaryls
Heck CouplingAlkenePd(OAc)₂, PPh₃, baseSubstituted Alkenes
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, baseAryl Alkynes
Buchwald-HartwigAminePd₂(dba)₃, ligand, baseAryl Amines
Stille CouplingOrganostannanePd(PPh₃)₄Substituted Aromatics

Incorporation into Polymeric Materials with Desired Properties (e.g., Sulfone-Containing Polymers)

The structural features of this compound make it a promising monomer for the synthesis of advanced polymeric materials. Specifically, the presence of the ethylsulfonyl group suggests its utility in the creation of sulfone-containing polymers. Poly(aryl ether sulfone)s (PAES) are a class of high-performance engineering thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The incorporation of the this compound unit into a polymer backbone could be achieved through various polymerization techniques. The bromine atom can serve as a reactive site for polycondensation reactions. For example, in a nucleophilic aromatic substitution (SNAr) polymerization, the bromine can be displaced by a nucleophilic comonomer, such as a bisphenol, to form an ether linkage. The strong electron-withdrawing effect of the ethylsulfonyl group would activate the bromine atom towards nucleophilic attack, facilitating the polymerization process.

The resulting polymers would possess the desirable properties associated with sulfone-containing polymers. The rigid sulfonyl group in the polymer backbone contributes to a high glass transition temperature (Tg), which imparts excellent dimensional stability at elevated temperatures. The aromatic nature of the backbone provides mechanical robustness and resistance to oxidative and hydrolytic degradation.

The methoxy group on the monomer can also influence the properties of the final polymer. It may enhance the solubility of the polymer in organic solvents, which is often a challenge in the processing of rigid-rod polymers. Furthermore, the methoxy group could potentially be demethylated to a hydroxyl group in the final polymer, providing a site for further post-polymerization modification, such as cross-linking or grafting of other functionalities.

The properties of the resulting sulfone-containing polymers could be tailored by the choice of the comonomer. For example, copolymerization with flexible comonomers could be used to improve the processability and toughness of the material.

An illustrative table of potential properties of polymers derived from this compound is presented below:

Polymer Property Influencing Structural Feature Potential Advantage
High Glass Transition Temperature (Tg)Rigid ethylsulfonyl group and aromatic backboneExcellent thermal stability, use in high-temperature applications
Mechanical StrengthAromatic backboneDurability and resistance to deformation
Chemical ResistanceStable ether and sulfone linkagesSuitability for use in harsh chemical environments
SolubilityMethoxy groupImproved processability and solution-based fabrication
ModifiabilityMethoxy group (potential for demethylation)Ability to introduce cross-links or other functional groups

Development of Novel Reagents or Catalysts in Organic Transformations (e.g., Sulfonyl-Containing Ionic Liquids)

The unique electronic and structural characteristics of this compound suggest its potential as a precursor for the development of novel reagents or catalysts. One area of interest is the synthesis of sulfonyl-containing ionic liquids. Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in a variety of chemical processes.

The synthesis of an ionic liquid from this compound could involve the quaternization of a nitrogen-containing base, such as an imidazole (B134444) or a pyridine (B92270) derivative, with the aromatic bromide. The resulting cation would incorporate the ethylsulfonyl- and methoxy-substituted phenyl ring. The properties of the ionic liquid, such as its melting point, viscosity, and miscibility with other solvents, could be tuned by the choice of the anion.

The presence of the sulfonyl group in the cationic part of the ionic liquid could impart specific catalytic properties. The electron-withdrawing nature of the sulfonyl group might enhance the acidity of protons on the cation or influence the coordination of metal catalysts dissolved in the ionic liquid. Such ionic liquids could potentially be used as catalysts or catalyst supports in a range of organic reactions, including Friedel-Crafts reactions, esterifications, and various transition metal-catalyzed transformations. The non-volatile nature of ionic liquids would facilitate the separation and recycling of the catalyst, aligning with the principles of green chemistry.

Precursors for Mechanistic Investigations of Aromatic Reactivity

Substituted benzene derivatives are fundamental tools for the investigation of reaction mechanisms in organic chemistry. This compound, with its well-defined substitution pattern of competing electron-donating (methoxy) and electron-withdrawing (ethylsulfonyl) groups, is an excellent candidate for such studies.

This compound can be used to probe the subtleties of electrophilic and nucleophilic aromatic substitution reactions. The interplay of the directing effects of the methoxy (ortho, para-directing) and ethylsulfonyl (meta-directing) groups can provide valuable insights into the regioselectivity of these reactions. By carrying out a specific reaction and analyzing the distribution of the resulting isomers, chemists can gain a deeper understanding of the electronic and steric factors that govern the reaction pathway.

For example, studying the nitration or halogenation of this compound would reveal the preferred position of electrophilic attack on this electronically complex aromatic ring. Similarly, subjecting the compound to nucleophilic aromatic substitution conditions would provide information on the relative reactivity of the positions activated by the ethylsulfonyl group.

Kinetic studies on reactions involving this compound can also be used to quantify the activating and deactivating effects of the substituents. By comparing the reaction rates of this compound with those of simpler, related compounds (e.g., anisole, ethyl phenyl sulfone, bromobenzene), the individual and combined effects of the substituents on the reaction rate can be dissected.

The following table outlines potential mechanistic studies that could be conducted using this compound:

Reaction Type Investigative Goal Expected Outcome/Information Gained
Electrophilic Aromatic Substitution (e.g., Nitration)To determine the regiochemical outcome of the reaction.Understanding the directing effects of competing activating and deactivating groups.
Nucleophilic Aromatic SubstitutionTo probe the reactivity of the aromatic ring towards nucleophiles.Insight into the activating effect of the ethylsulfonyl group.
Kinetic StudiesTo quantify the effect of the substituents on reaction rates.Quantitative data on the electronic influence of the methoxy and ethylsulfonyl groups.
Cross-Coupling ReactionsTo investigate the influence of the other substituents on the reactivity of the C-Br bond.Understanding the electronic and steric effects on the catalytic cycle of the coupling reaction.

Q & A

Q. What are the optimal synthetic routes for 1-bromo-4-(ethylsulfonyl)-2-methoxybenzene, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation and nitration steps. For example, sulfonation of 1-bromo-4-methoxybenzene with ethylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C yields 1-(ethylsulfonyl)-4-methoxybenzene. Subsequent nitration with concentrated HNO₃ at 100°C for 2 hours introduces the nitro group at the ortho position, forming 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene . Purification via solvent extraction (e.g., dichloromethane/water) and recrystallization from methanol improves purity. Yield optimization requires precise temperature control and stoichiometric ratios of reagents.

Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include a singlet for the methoxy group (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C), a downfield aromatic proton (δ ~8.2 ppm) adjacent to the electron-withdrawing sulfonyl group, and splitting patterns consistent with para-substitution .
  • IR : Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group. Methoxy C-O stretches appear near ~1250 cm⁻¹ .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., SHELX refinement) reveals bond lengths and angles, such as the C-S bond (~1.78 Å) and Br-C bond (~1.89 Å) .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example, reaction with arylboronic acids under Pd(PPh₃)₄ catalysis in THF at reflux yields biaryl derivatives. The sulfonyl group stabilizes intermediates via resonance, directing electrophilic substitution to the meta position . Methoxy groups may require protection (e.g., as MOM ethers) under strongly acidic conditions .

Advanced Research Questions

Q. How do electronic effects of the sulfonyl group influence reaction mechanisms in catalytic transformations?

The sulfonyl group is strongly electron-withdrawing, polarizing the aromatic ring and activating the bromine for nucleophilic aromatic substitution. In Pd-catalyzed cross-couplings, it stabilizes the transition state through conjugation, reducing activation energy. Computational studies (DFT) show a lower energy barrier for oxidative addition when the sulfonyl group is para to the bromine compared to meta . This electronic effect also directs nitration to the ortho position due to meta-directing behavior of the sulfonyl group .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Disorder in alkyl chains : The ethylsulfonyl group may exhibit rotational disorder. This is addressed using SHELXL’s PART instruction to model partial occupancy .
  • Twinned crystals : High-resolution data (e.g., synchrotron radiation) and the HKLF 5 algorithm in SHELX help deconvolute overlapping reflections .
  • Thermal motion : Anisotropic displacement parameters (ADPs) refine atomic positions, particularly for the bromine atom, which has a high electron density .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For this compound, the sulfonyl group creates a positive charge at the ortho position, favoring nitration there. Fukui indices (f⁻) quantitatively confirm this trend .

Q. How should researchers address discrepancies in reported spectroscopic data for derivatives of this compound?

  • NMR shifts : Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration can alter chemical shifts. Cross-validate using 2D NMR (COSY, HSQC) .
  • Mass spectrometry : Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm molecular ion peaks. Discrepancies in fragmentation pathways may arise from ion-source voltage settings .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Derivatives

Reaction TypeReagents/ConditionsYield (%)Reference
SulfonationEthylsulfonyl chloride, AlCl₃, 0–5°C78
NitrationHNO₃, H₂SO₄, 100°C, 2 h65
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, THF, 80°C85

Q. Table 2: Crystallographic Data

ParameterValue (Å/°)MethodReference
C-Br bond length1.89X-ray (SHELXTL)
C-S bond length1.78X-ray (SHELXTL)
Dihedral angle (C-S-O)108.5°X-ray (SHELXTL)

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Feasible Synthetic Routes

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1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene
Reactant of Route 2
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1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.